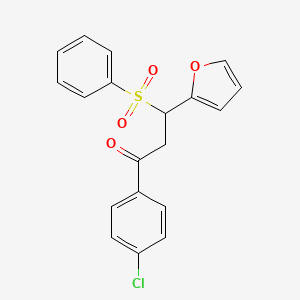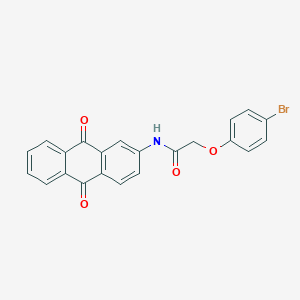
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide, also known as CFIM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFIM belongs to the isoxazole family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In
Mecanismo De Acción
The exact mechanism of action of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes and receptors involved in pain and inflammation. 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has also been found to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain perception.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit a range of biochemical and physiological effects. In animal models, 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to reduce the levels of pro-inflammatory cytokines and chemokines, as well as the activity of COX-2. 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has also been found to reduce the activation of glial cells, which play a role in the development of chronic pain conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is a well-characterized compound, and its synthesis method has been reported in several publications. 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has also been found to exhibit potent analgesic and anti-inflammatory effects in animal models, making it a useful tool for studying pain and inflammation. However, there are also limitations to the use of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the animal model and experimental conditions used.
Direcciones Futuras
There are several future directions for research on 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. One area of interest is the development of more potent and selective analogs of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. This could lead to the discovery of compounds with improved therapeutic potential for pain and inflammation. Another area of research is the exploration of the potential of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide as a treatment for other disorders, such as anxiety and depression. Finally, further studies are needed to elucidate the exact mechanism of action of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide and to better understand its effects in different animal models and experimental conditions.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide involves the reaction of 2-chlorobenzonitrile with 4-fluoro-2-methylphenyl isocyanate to form 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl) benzamide. This intermediate is then reacted with methyl isoxazole-5-carboxylate in the presence of a base to form 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide. The synthesis of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been reported in several publications, and the purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the field of pain management. 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to exhibit potent analgesic effects in animal models of pain, including neuropathic pain and inflammatory pain. This has led to the exploration of 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide as a potential treatment for chronic pain conditions in humans.
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has also been studied for its anti-inflammatory properties. In animal models of inflammation, 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. This suggests that 3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4-isoxazolecarboxamide may have potential as a treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c1-10-9-12(20)7-8-15(10)21-18(23)16-11(2)24-22-17(16)13-5-3-4-6-14(13)19/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWYATUVBWHBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
![1-(3,5-dimethylphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983278.png)
![3-{[2-(4-morpholinyl)ethyl]thio}-5-propyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4983285.png)
![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)


![N~2~-(4-fluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4983313.png)
![ethyl 2-methyl-4-[(3-nitrophenyl)amino]-6-quinolinecarboxylate hydrochloride](/img/structure/B4983325.png)
![5'-acetyl-6'-methyl-2'-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4983341.png)
![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)

![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4983366.png)
